D-N-Acetylgalactosamine-18O

Mass Spectrometry Quantitative Glycomics Internal Standard

Endogenous GalNAc is indistinguishable from its unlabeled standard in MS, compromising quantification. D-N-Acetylgalactosamine-18O provides a +2 Da mass shift via 18O incorporation in the N-acetyl moiety, enabling precise absolute quantification as a SIL-IS. Key outcomes: - Co-elutes with endogenous GalNAc, correcting for ionization efficiency and sample loss. - Diagnostic CID fragmentation (HDO loss) differentiates GalNAc from isomeric GlcNAc glycans. - Validates metabolic flux through the hexosamine biosynthetic pathway (IDAWG methodology). Supplied ≥98% pure; shipped at ambient temperature with global delivery.

Molecular Formula C8H15NO6
Molecular Weight 223.21 g/mol
Cat. No. B15141381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-N-Acetylgalactosamine-18O
Molecular FormulaC8H15NO6
Molecular Weight223.21 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i12+2
InChIKeyMBLBDJOUHNCFQT-ULGGAGSYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 95 atom / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-N-Acetylgalactosamine-18O: A Stable Isotope-Labeled Monosaccharide for Quantitative Glycobiology


D-N-Acetylgalactosamine-18O (C8H15N18OO5, MW 223.21 g/mol) is an isotopically labeled form of the endogenous amino sugar N-acetylgalactosamine (GalNAc) . This compound is synthesized with a stable, non-radioactive oxygen-18 (18O) isotope label in the N-acetyl moiety, providing a specific increase in mass of +2 Da relative to the unlabeled compound . Its primary utility stems from this precise mass shift, which is critical for quantitative mass spectrometry (MS) and structural analysis, enabling it to serve as an ideal internal standard and a mechanistic probe in glycoscience [1].

Why Unlabeled D-N-Acetylgalactosamine is an Inadequate Substitute for D-N-Acetylgalactosamine-18O in Analytical Workflows


The selection of an isotopically labeled compound over its unlabeled, endogenous counterpart is not a matter of chemical reactivity but of analytical necessity. Unlabeled D-N-Acetylgalactosamine is indistinguishable from its endogenous form in a mass spectrometer, rendering it unsuitable for use as an internal standard for accurate quantification. Substitution with a different isotopic label, such as 13C or 15N, introduces different mass shifts and may exhibit distinct chromatographic behavior [1]. Furthermore, using the structural isomer N-Acetylglucosamine (GlcNAc) as a substitute fails to account for the unique fragmentation patterns that can differentiate these epimers in tandem MS analyses [2]. The specific +2 Da mass shift of the 18O label in D-N-Acetylgalactosamine-18O is a deliberate design feature that ensures precise quantitation and unambiguous structural identification, a level of performance unachievable by generic, unlabeled substitutes.

Quantitative Differentiation of D-N-Acetylgalactosamine-18O Against Key Comparators


Precise +2 Da Mass Shift for Unambiguous Quantitation via MS Internal Standard

D-N-Acetylgalactosamine-18O provides a definitive +2.00 Da mass increase compared to the unlabeled, endogenous N-Acetylgalactosamine . This specific mass shift, which differs from a +1 Da shift with 15N or multiple Dalton shifts with 13C labels, is critical for its function as an internal standard in quantitative LC-MS/MS assays [1]. In such applications, the 18O-labeled standard co-elutes with the endogenous analyte, enabling precise correction for matrix effects and instrument variability, a capability unlabeled GalNAc completely lacks.

Mass Spectrometry Quantitative Glycomics Internal Standard

Unique Collision-Induced Dissociation (CID) Pattern for Structural Elucidation

In MS/MS fragmentation, the 18O-labeled analog exhibits a distinct dehydration pattern compared to its unlabeled counterpart and 15N-labeled forms. A study on sodiated HexNAcs demonstrated that the major dissociation channel for the isotope-labeled [1-18O, D5]-HexNAc is the elimination of HDO, with the OD group originating from the C3 hydroxyl [1]. This specific fragmentation is in contrast to the pathways observed for unlabeled species and is instrumental in distinguishing between structural isomers like GlcNAc and GalNAc.

Tandem Mass Spectrometry Glycan Structure Dissociation Mechanism

High Isotopic Enrichment Guarantee for Reproducible Quantification

Reproducibility in quantitative experiments is directly tied to the isotopic purity of the labeled compound. D-N-Acetylgalactosamine-18O is commercially available with a specified isotopic enrichment ranging from 50% to 95% atom% 18O . In contrast, unlabeled GalNAc has a natural isotopic abundance of 18O of only ~0.2% . A high and certified enrichment level ensures that the heavy isotope signal is well above the natural abundance background, minimizing spectral overlap and enabling accurate and sensitive quantification.

Isotopic Enrichment Quality Control Analytical Chemistry

Optimal Scientific and Industrial Applications for D-N-Acetylgalactosamine-18O


Quantitative Glycomics and Metabolomics via LC-MS/MS

D-N-Acetylgalactosamine-18O is employed as a stable isotope-labeled internal standard (SIL-IS) to achieve absolute quantification of endogenous GalNAc and GalNAc-containing metabolites in complex biological matrices [1]. By spiking a known amount of the 18O-labeled compound into a sample, it co-elutes with the analyte and corrects for ionization efficiency and sample loss during extraction and chromatography, enabling precise and reproducible quantification.

Investigating Glycan Structure and Dynamics via Tandem MS

The compound serves as a mechanistic probe in tandem mass spectrometry experiments to study glycosidic bond cleavage and epimer differentiation [1]. Its specific CID fragmentation pattern, which involves the loss of HDO, provides a diagnostic tool for confirming the structural identity of GalNAc-containing glycans and distinguishing them from isomeric GlcNAc structures.

Verifying Metabolic Pathway Flux in Cell Culture Models

In metabolic labeling studies, such as the IDAWG (Isotopic Detection of Aminosugars With Glutamine) methodology, D-N-Acetylgalactosamine-18O can serve as a direct, pre-labeled standard for calibrating the incorporation efficiency of isotopically heavy aminosugars from labeled precursors like 15N-glutamine [1]. This allows researchers to validate labeling efficiency and quantify metabolic flux through the hexosamine biosynthetic pathway.

Quality Control of GalNAc-Conjugated Therapeutics

For industrial development of liver-targeted therapeutics (e.g., GalNAc-conjugated siRNAs or ASOs), D-N-Acetylgalactosamine-18O can be used as an internal standard in LC-MS workflows to quantify free or unconjugated GalNAc ligand [1]. This ensures consistent drug loading and stability by accurately measuring potential release of the targeting ligand.

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